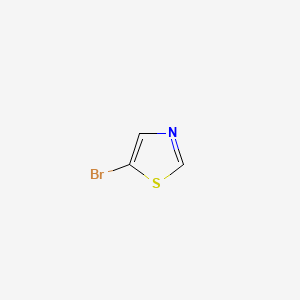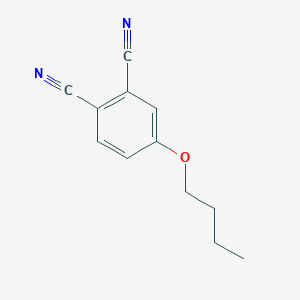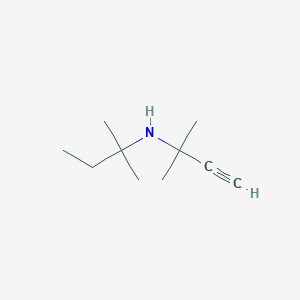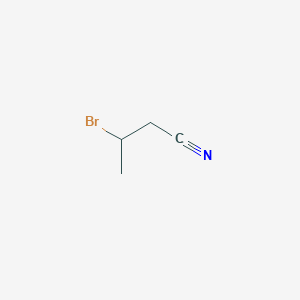
2-Benzyloxy-1-bromonaphthalene
Übersicht
Beschreibung
2-Benzyloxy-1-bromonaphthalene is an organic compound with the molecular formula C₁₇H₁₃BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a benzyloxy group at the second position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Benzyloxy-1-bromonaphthalene can be synthesized through the reaction of 1-bromo-2-naphthol with benzyl bromide. The reaction typically involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 2-benzyloxynaphthalene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium thiolate in DMF or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: 2-Benzyloxy-1-aminonaphthalene, 2-Benzyloxy-1-thionaphthalene.
Oxidation: 2-Benzyloxy-1-naphthaldehyde, 2-Benzyloxy-1-naphthoic acid.
Reduction: 2-Benzyloxynaphthalene.
Wissenschaftliche Forschungsanwendungen
2-Benzyloxy-1-bromonaphthalene is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules and in cross-coupling reactions.
Biology: Potential use in the development of bioactive compounds and probes for biological studies.
Medicine: Investigation into its derivatives for pharmaceutical applications, including potential anticancer and antimicrobial agents.
Industry: Use in the production of advanced materials, such as polymers and liquid crystals
Wirkmechanismus
The mechanism of action of 2-Benzyloxy-1-bromonaphthalene largely depends on its chemical reactivity. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In oxidation reactions, the benzyloxy group undergoes electron transfer processes, leading to the formation of aldehydes or acids. The molecular targets and pathways involved are specific to the type of reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
- 2-Benzyloxy-1-chloronaphthalene
- 2-Benzyloxy-1-iodonaphthalene
- 2-Benzyloxy-1-fluoronaphthalene
Comparison: 2-Benzyloxy-1-bromonaphthalene is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro and fluoro analogs, the bromine derivative is more reactive in nucleophilic substitution reactions, making it a versatile intermediate. The iodo analog, while more reactive, is less commonly used due to higher cost and lower availability .
Eigenschaften
IUPAC Name |
1-bromo-2-phenylmethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO/c18-17-15-9-5-4-8-14(15)10-11-16(17)19-12-13-6-2-1-3-7-13/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQRFYFSXMDHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














